molecular formula C24H34O2S B12657520 2,2'-Thiobis(4-tert-butyl-3,6-xylenol) CAS No. 84604-87-5

2,2'-Thiobis(4-tert-butyl-3,6-xylenol)

Cat. No.: B12657520
CAS No.: 84604-87-5
M. Wt: 386.6 g/mol
InChI Key: FUPTXWRHSGBTAD-UHFFFAOYSA-N
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Description

2,2’-Thiobis(4-tert-butyl-3,6-xylenol): is a chemical compound known for its antioxidant properties. It is a phenolic compound with a sulfur bridge connecting two phenolic rings, each substituted with tert-butyl groups and methyl groups. This structure imparts the compound with significant stability and resistance to oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) typically involves the reaction of 4-tert-butyl-3,6-xylenol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of a thioether linkage between the two phenolic units. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) is widely used as an antioxidant in polymer chemistry to prevent the oxidative degradation of polymers. It is also used as a stabilizer in the production of plastics and rubber .

Biology and Medicine: In biological research, this compound is used to study oxidative stress and its effects on biological systems. It is also investigated for its potential therapeutic applications in preventing oxidative damage in cells .

Industry: The compound is used in the manufacturing of various industrial products, including lubricants, fuels, and coatings, where it acts as an antioxidant to enhance the stability and longevity of the products .

Mechanism of Action

The antioxidant activity of 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. The sulfur bridge in the molecule also plays a role in stabilizing the resulting phenoxyl radicals, preventing further oxidative reactions .

Molecular Targets and Pathways: The compound targets free radicals and reactive oxygen species (ROS) in various chemical and biological systems. By neutralizing these reactive species, it helps in protecting cells and materials from oxidative damage .

Comparison with Similar Compounds

  • 2,2’-Thiobis(6-tert-butyl-p-cresol)
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-]

Uniqueness: Compared to similar compounds, 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) exhibits superior antioxidant properties due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. The sulfur bridge also contributes to its unique ability to stabilize phenoxyl radicals, making it more effective in preventing oxidative degradation .

Properties

CAS No.

84604-87-5

Molecular Formula

C24H34O2S

Molecular Weight

386.6 g/mol

IUPAC Name

4-tert-butyl-2-(5-tert-butyl-2-hydroxy-3,6-dimethylphenyl)sulfanyl-3,6-dimethylphenol

InChI

InChI=1S/C24H34O2S/c1-13-11-17(23(5,6)7)15(3)21(19(13)25)27-22-16(4)18(24(8,9)10)12-14(2)20(22)26/h11-12,25-26H,1-10H3

InChI Key

FUPTXWRHSGBTAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)SC2=C(C(=CC(=C2C)C(C)(C)C)C)O)C)C(C)(C)C

Origin of Product

United States

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